molecular formula C10H9Cl2NOS2 B2453826 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2,5-dichlorothiophen-3-yl)methanone CAS No. 2034609-00-0

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2,5-dichlorothiophen-3-yl)methanone

Cat. No. B2453826
CAS RN: 2034609-00-0
M. Wt: 294.21
InChI Key: MHDUHMWQQGDCQI-UHFFFAOYSA-N
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Description

The compound is a derivative of 2-thia-5-azabicyclo[2.2.1]heptane . This core structure is a bicyclic compound containing a sulfur atom and a nitrogen atom. The compound also contains a thiophene ring, which is a five-membered ring with four carbon atoms and a sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of the bicyclic structure and the thiophene ring. The exact structure would depend on the specific arrangement of these components .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and would depend on the specific conditions and reagents used. Similar compounds are often involved in reactions catalyzed by palladium .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the sulfur atom in the thiophene ring and the bicyclic structure could influence its reactivity and stability .

Scientific Research Applications

Synthesis and Characterization

  • A series of methanones, including derivatives related to the compound , have been synthesized using a fly-ash catalyzed [4+2] cycloaddition Diels-Alder reaction. These methanones showed significant antimicrobial, antioxidant, and insect antifeedant activities (Thirunarayanan, 2014).
  • Novel derivatives of 2-thia-5-azabicyclo[2.2.1]heptan-3-one were synthesized from trans-4-hydroxy-L-proline, characterized by 1H NMR and MS, demonstrating the potential for diverse chemical modifications and applications (Yuan Zhe-dong, 2013).

Degradation and Stability Studies

  • The degradation of a β-lactamase inhibitor closely related to the compound was studied, revealing various degradation products and pathways in different solutions, highlighting the chemical stability and reactivity of such compounds (Marunaka et al., 1988).

Functional Diversity and Synthesis of Analogues

  • C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes, structurally related to the compound, were synthesized showing the framework of an embedded γ-amino butyric acid (GABA). These derivatives are analogues of FDA-approved drugs, suggesting therapeutic potential (Garsi et al., 2022).

Potential as Ligands and Imaging Agents

  • 7-azabicyclo[2.2.1]heptane derivatives exhibited high binding affinity at nicotinic acetylcholine receptors (nAChRs). Some were radiolabeled for potential use in positron emission tomography (PET) imaging, demonstrating the compound's potential in diagnostic imaging (Gao et al., 2007).

Molecular Docking and Antibacterial Activity

  • Novel compounds including thiazol and thiophene derivatives were synthesized and characterized. Their antibacterial activity was explored through molecular docking studies, suggesting potential applications in antimicrobial research (Shahana & Yardily, 2020).

properties

IUPAC Name

(2,5-dichlorothiophen-3-yl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NOS2/c11-8-2-7(9(12)16-8)10(14)13-3-6-1-5(13)4-15-6/h2,5-6H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDUHMWQQGDCQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)C(=O)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2,5-dichlorothiophen-3-yl)methanone

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